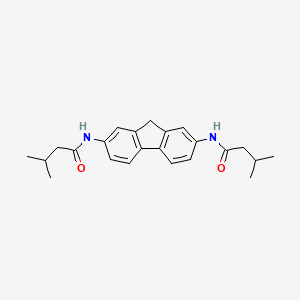
N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide)
Overview
Description
N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide), also known as Fmoc-Cl, is a chemical compound commonly used in the field of organic chemistry. It is a derivative of fluorene and is widely used as a protecting group for amino acids during peptide synthesis.
Mechanism of Action
N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) reacts with the amino group of an amino acid to form an amide bond. This reaction protects the amino group from further reactions during peptide synthesis.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) does not have any known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) in peptide synthesis is that it is a highly efficient protecting group. It is also easy to remove after peptide synthesis. However, N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) is relatively expensive and can be hazardous to handle.
Future Directions
1. Development of new protecting groups for amino acids during peptide synthesis.
2. Synthesis of new peptides and proteins using N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) and other reagents.
3. Investigation of the potential use of N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) in the development of new drugs and therapies.
In conclusion, N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) is a widely used reagent in the field of organic chemistry, especially in peptide synthesis. It is a highly efficient protecting group for amino acids and is easy to remove after synthesis. Although it has no known biochemical or physiological effects, it has many potential applications in the development of new drugs and therapies. Further research is needed to explore these potential applications.
Scientific Research Applications
N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) is widely used in the field of peptide synthesis. It is used as a protecting group for amino acids during peptide synthesis. It is also used as a reagent in the synthesis of various peptides and proteins.
properties
IUPAC Name |
3-methyl-N-[7-(3-methylbutanoylamino)-9H-fluoren-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-14(2)9-22(26)24-18-5-7-20-16(12-18)11-17-13-19(6-8-21(17)20)25-23(27)10-15(3)4/h5-8,12-15H,9-11H2,1-4H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSDYHQLYVWVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-9H-fluorene-2,7-diylbis(3-methylbutanamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4069278.png)
![2-[(4-chlorophenyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4069283.png)

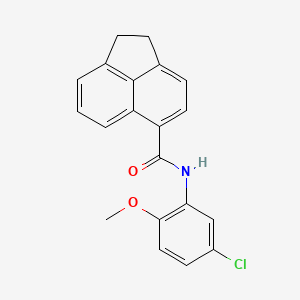
![7-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4069311.png)
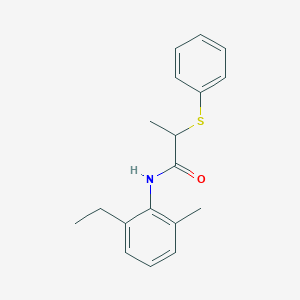
![3-({[(4-methyl-5-{1-[(4-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4069324.png)
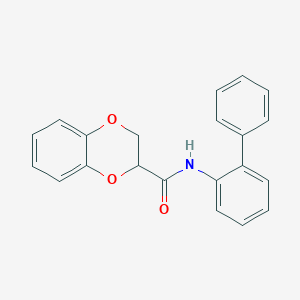
![N-(4-{[(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4069339.png)
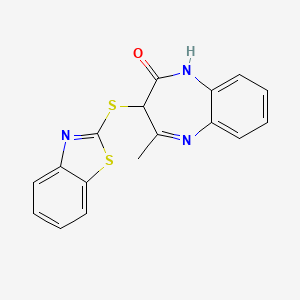
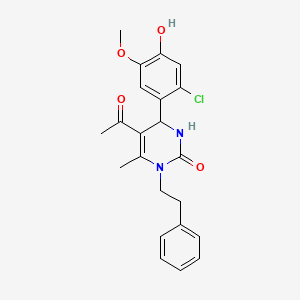
![2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069353.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4069373.png)
![2-[benzyl(phenylsulfonyl)amino]-N-{2-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B4069377.png)